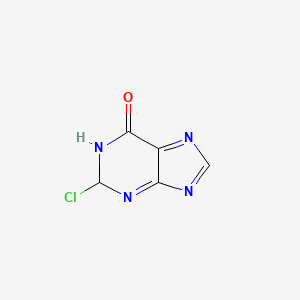

2-Chloro-1H-purin-6(7H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-1H-purin-6(7H)-one is a chemical compound with the molecular formula C5H3ClN4O It is a derivative of purine, a heterocyclic aromatic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1H-purin-6(7H)-one typically involves the chlorination of 6H-purin-6-one. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position. Common reagents used in this process include thionyl chloride or phosphorus oxychloride, often in the presence of a base such as pyridine to neutralize the generated hydrogen chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-1H-purin-6(7H)-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states of the purine ring.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 6H-purin-6-one.

Common Reagents and Conditions

Substitution: Reagents like amines (e.g., methylamine) or thiols (e.g., thiourea) are used under mild heating conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

Substitution: Derivatives with different functional groups replacing the chlorine atom.

Oxidation: Oxidized forms of the purine ring.

Reduction: Reduced forms of the purine ring.

Applications De Recherche Scientifique

Synthesis of 2-Chloro-1H-purin-6(7H)-one

The synthesis of this compound typically involves the chlorination of purine derivatives. For instance, it can be synthesized from 6-chloropurine through various chemical reactions that introduce substituents at specific positions on the purine ring. This compound serves as a precursor for creating a variety of other biologically active purine derivatives.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor activity across various cancer cell lines. For example:

- Cytotoxicity : Compounds derived from this purine showed high cytotoxic effects against several tumor cell lines, including 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma. The mechanism involves inhibition of DNA biosynthesis, making these compounds potential candidates for cancer therapy .

- Structure-Activity Relationship (SAR) : The introduction of halogen atoms and variations in side chains have been shown to enhance antitumor efficacy. For instance, certain derivatives exhibited IC50 values lower than that of the well-known chemotherapeutic agent temozolomide .

Herbicidal Activity

In addition to its antitumor properties, this compound has been evaluated for herbicidal activity. One study reported that specific derivatives demonstrated effective inhibition rates against Amaranthus retroflexus, indicating potential use in agricultural applications .

Applications in Agriculture

The compound's derivatives have been explored for their plant growth-regulating properties. Research indicates that certain synthesized purines can enhance plant growth and yield by acting as growth regulators. For example:

- Plant Growth Regulation : In experiments involving wheat plants, compounds derived from this compound showed promising results in promoting shoot growth when applied at specified concentrations .

Case Studies and Findings

Mécanisme D'action

The mechanism of action of 2-Chloro-1H-purin-6(7H)-one involves its interaction with biological molecules, particularly nucleic acids. The compound can intercalate into DNA or RNA, disrupting their normal function. This interaction can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include enzymes involved in nucleic acid synthesis and repair .

Comparaison Avec Des Composés Similaires

Similar Compounds

Guanine: 2-amino-1,7-dihydro-6H-purin-6-one

Adenine: 6-aminopurine

Hypoxanthine: 6-oxopurine

Uniqueness

2-Chloro-1H-purin-6(7H)-one is unique due to the presence of the chlorine atom at the 2-position, which imparts distinct chemical reactivity and biological activity compared to other purine derivatives. This uniqueness makes it a valuable compound for the synthesis of novel derivatives with potential therapeutic applications .

Activité Biologique

2-Chloro-1H-purin-6(7H)-one, a purine derivative with the chemical formula C5H3ClN4O, has garnered attention due to its potential biological activities. This compound is characterized by a chlorine atom at the 2-position of the purine ring, which influences its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and research findings.

- IUPAC Name : 2-chloro-1,7-dihydro-6H-purin-6-one

- CAS Number : 13368-14-4

- Molecular Weight : 170.56 g/mol

- Purity : Typically available at 97% purity in commercial sources .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer applications. Its structural features allow it to interact with multiple molecular targets, including enzymes and receptors involved in cellular processes.

Antimicrobial Activity

Studies have demonstrated that purine analogs, including this compound, exhibit inhibitory activity against Mycobacterium tuberculosis (Mtb). For instance, compounds containing a chlorine substituent at the 2-position generally show enhanced activity against Mtb strains .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | Not specified | Moderate against Mtb |

| 9-benzyl–2–chloro–6–(2–furyl)purine | 0.78 | High against Mtb |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that similar purine derivatives can inhibit the proliferation of cancer cell lines such as HepG2 and MDA-MB-231. While specific data on this compound is limited, related compounds have shown significant growth inhibition .

The mechanism of action for this compound involves its interaction with nucleophilic sites in biological molecules. The chlorine atom can form covalent bonds with these sites, potentially leading to inhibition of enzymatic activities or disruption of cellular processes .

Enzyme Inhibition

Research indicates that purine derivatives can act as enzyme inhibitors by mimicking substrate structures or binding to active sites. This property is crucial for developing therapeutic agents targeting specific enzymes involved in disease pathways.

Case Studies

Several studies have explored the synthesis and biological evaluation of purine derivatives, including this compound.

- Synthesis and Evaluation : A study synthesized various chlorinated purines and assessed their antimicrobial activity against Mtb. The results indicated that compounds with a chlorine substituent exhibited enhanced activity compared to their non-chlorinated counterparts .

- Anticancer Screening : Another research effort focused on synthesizing chlorinated purine analogs and evaluating their cytotoxicity against cancer cell lines. The findings suggested that these compounds could inhibit cell growth significantly, indicating potential therapeutic applications .

Propriétés

IUPAC Name |

2-chloro-1,2-dihydropurin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1,5H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWXNMJLDBQYEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(NC(=O)C2=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.